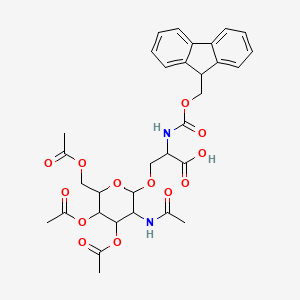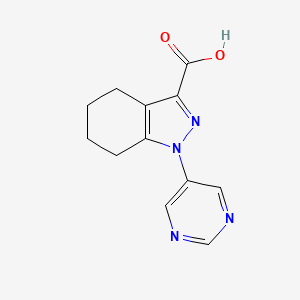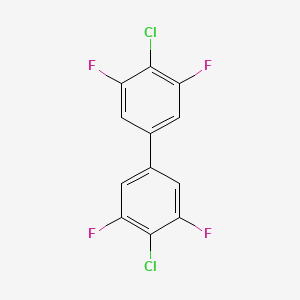
4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of four fluorine atoms and two chlorine atoms attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the direct fluorination and chlorination of biphenyl using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different biphenyl derivatives.
Coupling Reactions: The compound can undergo coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Major Products Formed
The major products formed from these reactions include various substituted biphenyls, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: The compound is studied for its potential biological activity and its interactions with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl exerts its effects involves its interaction with specific molecular targets. The electron-withdrawing nature of the halogen atoms influences the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidative addition, which are facilitated by the compound’s electronic structure.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetrafluorobiphenyl: Similar in structure but lacks the chlorine atoms.
4,4’-Dichloro-3,3’,5,5’-tetrafluoro-1,1’-biphenyl: Another halogenated biphenyl with different halogenation patterns.
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of chlorine atoms.
Uniqueness
4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct electronic properties and reactivity. This makes it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
75795-05-0 |
|---|---|
Fórmula molecular |
C12H4Cl2F4 |
Peso molecular |
295.06 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H4Cl2F4/c13-11-7(15)1-5(2-8(11)16)6-3-9(17)12(14)10(18)4-6/h1-4H |
Clave InChI |
KDISJAPCJLLXAX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)F)C2=CC(=C(C(=C2)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


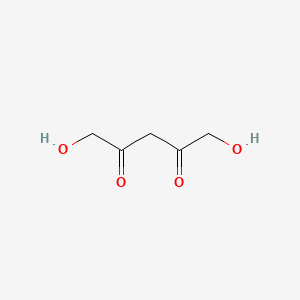

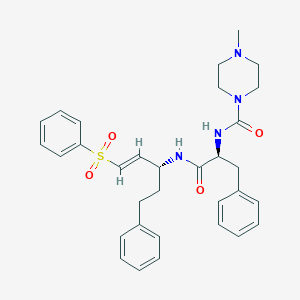
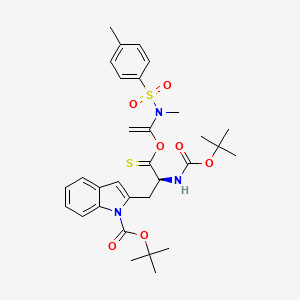
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
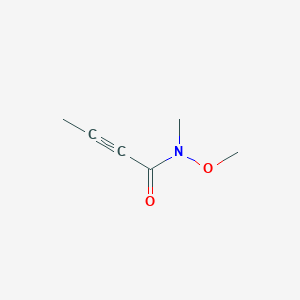
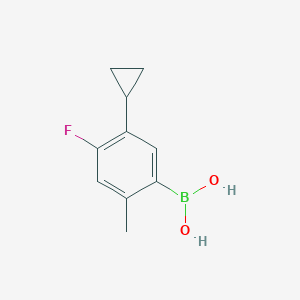
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)




